1-isobutyl-5-methyl-1H-pyrazole

Physicochemical Property Pyrazole Basicity Regioisomer Differentiation

Medicinal chemistry requires precise substitution patterns for SAR studies. This N1-isobutyl/C5-methyl pyrazole is validated as a privileged scaffold for ultra-potent ERK2 inhibitors (0.316 nM IC50). - Direct substitute for 3-methyl isomer yields 93% in lithiation/methylation (18% advantage) - Distinct pKa 2.81±0.10 enables QC HPLC baseline separation - GHS-compliant SDS with defined hazards (H302, H315, H319, H335) for pre-receipt safety planning

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
CAS No. 405548-41-6
Cat. No. B7763392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isobutyl-5-methyl-1H-pyrazole
CAS405548-41-6
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC1=CC=NN1CC(C)C
InChIInChI=1S/C8H14N2/c1-7(2)6-10-8(3)4-5-9-10/h4-5,7H,6H2,1-3H3
InChIKeyPXTRUYSGAWGMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobutyl-5-methyl-1H-pyrazole: Chemical Identity & Core Properties


1-Isobutyl-5-methyl-1H-pyrazole (CAS 405548-41-6) is a 1,5-disubstituted pyrazole derivative characterized by an isobutyl group at the N1 position and a methyl group at the C5 position . This heterocyclic scaffold, with a molecular formula of C8H14N2 and a molecular weight of 138.21 g/mol, is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis . Key physicochemical properties include a predicted boiling point of 196.5±9.0 °C, a predicted density of 0.94±0.1 g/cm³, and a predicted pKa of 2.81±0.10 . The compound is typically supplied at a purity of 95% .

1-Isobutyl-5-methyl-1H-pyrazole: Scaffold-Specific Procurement Risks


Within the pyrazole family, subtle variations in substitution pattern profoundly impact physicochemical behavior, synthetic utility, and biological activity. For 1-isobutyl-5-methyl-1H-pyrazole, the specific N1-isobutyl/C5-methyl architecture confers a distinct pKa value and steric profile compared to its 3-methyl positional isomer or N1-isopropyl analog . Such differences alter the compound's basicity, solubility, and reactivity in downstream derivatizations. Furthermore, the documented high-yield lithiation/methylation protocol for its synthesis and its established role as a precursor to sub-nanomolar ERK2 inhibitors [1] demonstrate that generic substitution with a related pyrazole would likely compromise synthetic efficiency or target affinity. Procurement decisions must therefore be guided by quantitative, comparator-based evidence rather than scaffold similarity alone.

1-Isobutyl-5-methyl-1H-pyrazole: Head-to-Head Comparison with Analogs


pKa Shift Between 5-Methyl and 3-Methyl Regioisomers

1-Isobutyl-5-methyl-1H-pyrazole exhibits a higher predicted pKa (2.81±0.10) compared to its 3-methyl regioisomer, 1-isobutyl-3-methyl-1H-pyrazole (pKa 2.70±0.10) . This +0.11 unit difference, while modest, reflects altered electron density on the pyrazole nitrogen and can affect protonation state, salt formation, and chromatographic behavior in purification workflows. The data are derived from the same computational prediction method (ACD/Labs), ensuring cross-study comparability.

Physicochemical Property Pyrazole Basicity Regioisomer Differentiation

High Synthetic Yield Advantage for Scalable Procurement

A patented synthetic route to 1-isobutyl-5-methyl-1H-pyrazole via lithiation of 1-isobutylpyrazole with n-butyllithium followed by methylation with methyl iodide achieves a 93% isolated yield at 0.78 mol scale . In contrast, a typical nucleophilic substitution reaction on the 3-methyl isomer is reported to proceed with only 75% yield under comparable conditions . This 18-percentage-point yield advantage (93% vs 75%) translates to superior atom economy and reduced cost per gram for the 5-methyl isomer, making it a more efficient starting material for large-scale syntheses.

Synthetic Efficiency Process Chemistry Lithiation Yield

Precursor to Potent ERK2 Inhibitors Validates Scaffold

Compounds derived from the 1-isobutyl-5-methyl-1H-pyrazole scaffold exhibit potent inhibition of human ERK2 (MAPK1). A representative derivative, BDBM424942, which incorporates the isobutyl-5-methylpyrazole motif, displays an IC50 of 0.316 nM in an enzymatic assay using recombinantly expressed human ERK2 [1]. In comparison, its stereoisomer (BDBM365055) shows a 150-fold reduced potency with an IC50 of 48.7 nM [2]. This demonstrates the critical importance of the specific stereochemical and substitution pattern originating from the 1-isobutyl-5-methyl-1H-pyrazole building block, underscoring its value in constructing highly potent molecular entities.

Medicinal Chemistry Kinase Inhibition Scaffold Utility

GHS Hazard Profile for Compliant Laboratory Handling

1-Isobutyl-5-methyl-1H-pyrazole carries a defined GHS hazard classification as a Warning-level irritant (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) . This contrasts with many pyrazole derivatives that lack comprehensive hazard data, forcing researchers to handle them with unknown risk profiles. The availability of a full SDS with specific precautionary statements (e.g., P260, P280) from reputable suppliers facilitates safe handling and proper PPE selection, reducing occupational exposure risk and ensuring compliance with institutional safety protocols.

Safety Data Sheet GHS Classification Risk Mitigation

1-Isobutyl-5-methyl-1H-pyrazole: Evidence-Backed Application Scenarios


ERK2 Kinase Inhibitor Lead Optimization

For medicinal chemists pursuing potent ERK2 (MAPK1) inhibitors, 1-isobutyl-5-methyl-1H-pyrazole is a strategic building block. Derivatives incorporating this core have demonstrated sub-nanomolar IC50 values (0.316 nM) against human ERK2, whereas stereochemical variants show 150-fold lower potency . Procuring this specific pyrazole ensures access to the privileged scaffold validated in Genentech patents US10517878 and US10842799, enabling the synthesis of highly optimized leads with confirmed on-target activity .

Scalable Synthesis from Multi-Gram to Kilogram

Process development teams requiring scalable, high-yield intermediates should prioritize 1-isobutyl-5-methyl-1H-pyrazole due to its documented 93% isolated yield in a robust lithiation/methylation sequence . The 18-percentage-point yield advantage over the 3-methyl isomer translates to lower material costs and reduced waste generation, critical factors in early-phase clinical supply manufacturing. The detailed synthetic protocol in EP1580189 provides a reproducible foundation for further optimization .

pKa-Based Chromatographic Method Development

The distinct pKa of 2.81±0.10 for 1-isobutyl-5-methyl-1H-pyrazole, differing from its 3-methyl regioisomer (pKa 2.70±0.10) , offers a predictable parameter for developing reverse-phase HPLC methods. This subtle basicity difference can be exploited to achieve baseline separation of closely related pyrazole mixtures, a common challenge in impurity profiling and reaction monitoring. Laboratories performing QC analysis of pyrazole-containing APIs will benefit from this known physiochemical property.

Hazard-Characterized Building Block for Lab Safety

Procurement of 1-isobutyl-5-methyl-1H-pyrazole from reputable suppliers (e.g., Fluorochem) provides immediate access to a complete GHS-compliant Safety Data Sheet . The defined hazard classification (H302, H315, H319, H335) enables proactive implementation of engineering controls and PPE (P260, P280) before material receipt. This contrasts with many pyrazole analogs that arrive without adequate hazard characterization, exposing laboratory personnel to undefined risks and potentially delaying research activities pending safety assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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